Amitriptyline Pamoate Enables Intramuscular Depot Administration Unattainable with Hydrochloride Salt
The primary differential advantage of amitriptyline pamoate is its regulatory approval and formulation for intramuscular (IM) injection, a route not available for the hydrochloride salt [1]. This is a direct consequence of the pamoate salt's physicochemical properties: the large, lipophilic pamoate counterion drastically reduces aqueous solubility, forming a slow-dissolving depot at the injection site. In contrast, amitriptyline hydrochloride is freely soluble in water and is indicated exclusively for oral administration [2]. Clinically, IM amitriptyline pamoate is administered at an initial dose of 50-100 mg/injection in 2-4 injections, with a maximum daily dose of 300-400 mg [1]. This route-specific dosing is not transferable to the hydrochloride salt due to distinct pharmacokinetic profiles (e.g., avoidance of first-pass metabolism, altered absorption kinetics) [3].
| Evidence Dimension | Route of Administration and Formulation Viability |
|---|---|
| Target Compound Data | Amitriptyline pamoate: Indicated for intramuscular (IM) injection; 50-100 mg/injection (2-4 injections/day); maximum 400 mg/day [1]. |
| Comparator Or Baseline | Amitriptyline hydrochloride: Indicated for oral administration only [2]. |
| Quantified Difference | N/A (Qualitative: Distinct approved route of administration) |
| Conditions | Regulatory-approved product labeling and clinical dosing guidelines. |
Why This Matters
For procurement in hospital or compounding settings requiring parenteral administration or bypassing oral compliance issues, amitriptyline pamoate is the only viable salt form.
- [1] sdrugs.com. Amitriptyline Pamoate: Available Forms, Doses, Prices. View Source
- [2] RxMed. Amitriptyline Hydrochloride. View Source
- [3] Kim MT, et al. Pharmacokinetics of Amitriptyline and One of Its Metabolites, Nortriptyline, in Rats: Little Contribution of Considerable Hepatic First-Pass Effect to Low Bioavailability of Amitriptyline Due to Great Intestinal First-Pass Effect. J Pharm Sci. 2009. View Source
